molecular formula C10H13Br B13667094 4-Bromo-2-isopropyl-1-methylbenzene

4-Bromo-2-isopropyl-1-methylbenzene

Cat. No.: B13667094
M. Wt: 213.11 g/mol
InChI Key: XBUMSHQJGKOLGV-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropyl-1-methylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropyl group, and a methyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-isopropyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-isopropyl-1-methylbenzene (also known as cumene) using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isopropyl-1-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isopropyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the isopropyl group.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed to reduce the compound.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 4-hydroxy-2-isopropyl-1-methylbenzene when using NaOH.

    Oxidation: Products include 4-bromo-2-isopropyl-1-methylbenzyl alcohol or 4-bromo-2-isopropyl-1-methylbenzaldehyde.

    Reduction: Products include 2-isopropyl-1-methylbenzene.

Scientific Research Applications

4-Bromo-2-isopropyl-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropyl-1-methylbenzene in chemical reactions involves its role as an electrophile in electrophilic aromatic substitution reactions. The bromine atom, being electron-withdrawing, makes the benzene ring more susceptible to nucleophilic attack. The isopropyl and methyl groups can influence the reactivity and orientation of further substitutions on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-isopropyl-1-methylbenzene: Similar structure but different substitution pattern.

    4-Bromo-2-methyl-1-isopropylbenzene: Similar structure but different substitution pattern.

    4-Bromo-1-methyl-2-isopropylbenzene: Similar structure but different substitution pattern.

Uniqueness

4-Bromo-2-isopropyl-1-methylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both an isopropyl and a methyl group on the benzene ring can lead to unique steric and electronic effects, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

4-bromo-1-methyl-2-propan-2-ylbenzene

InChI

InChI=1S/C10H13Br/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,1-3H3

InChI Key

XBUMSHQJGKOLGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(C)C

Origin of Product

United States

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